(S)-1,3-Dimethyl-1,4-diazepane

Description

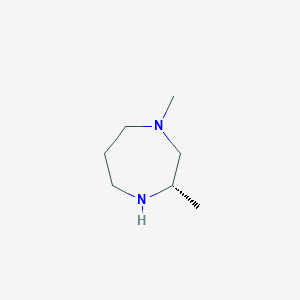

(S)-1,3-Dimethyl-1,4-diazepane is a seven-membered diazepane ring system with methyl substituents at positions 1 and 3, and a stereogenic center at the S-configuration. Its molecular formula is C₇H₁₆N₂, and its dihydrochloride salt form (CAS: 1255718-37-6) enhances aqueous solubility due to ionic interactions . The compound is synthesized via alkylation or reductive amination strategies, as inferred from related diazepane derivatives (e.g., describes analogous methods using diamine precursors and halogenated reagents) . The methyl groups confer moderate lipophilicity, while the diazepane ring’s flexibility may influence its conformational adaptability in biological interactions.

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

(3S)-1,3-dimethyl-1,4-diazepane |

InChI |

InChI=1S/C7H16N2/c1-7-6-9(2)5-3-4-8-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |

InChI Key |

CPZHVHQMQBDZMW-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@H]1CN(CCCN1)C |

Canonical SMILES |

CC1CN(CCCN1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,3-Dimethyl-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diaminopropane with acetone under acidic conditions, followed by reduction. The reaction conditions often require careful control of temperature and pH to ensure the desired enantiomer is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chiral chromatography, can enhance the efficiency and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1,3-Dimethyl-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(S)-1,3-Dimethyl-1,4-diazepane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1,3-Dimethyl-1,4-diazepane involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key comparisons between (S)-1,3-Dimethyl-1,4-diazepane and structurally related diazepane derivatives:

Key Findings

Substituent Effects :

- Methyl groups (as in this compound) reduce steric hindrance compared to tosyl or aromatic substituents, favoring interactions with flexible binding pockets .

- Aromatic substituents (e.g., benzyl or phenylpropyl) increase lipophilicity and may enhance blood-brain barrier penetration, as seen in 1-(3-phenylpropyl)-1,4-diazepane dihydrochloride .

Stereochemical Influence :

- The S-configuration in this compound could confer enantioselective bioactivity, unlike its racemic counterpart, which was discontinued due to unspecified challenges .

Solubility and Stability: Dihydrochloride salts (e.g., this compound dihydrochloride) exhibit higher aqueous solubility than neutral analogs like 1,4-Ditosyl-1,4-diazepane, which relies on weak hydrogen bonds for crystal packing .

Synthetic Accessibility :

- Methylated diazepanes are synthesized more straightforwardly than benzyl- or phenethyl-substituted variants, which require multi-step functionalization .

Contradictions and Limitations

- No direct bioactivity data for this compound is provided; inferences are drawn from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.